1-(3-Iodopiperidin-1-yl)ethanone

Description

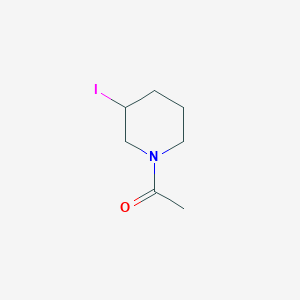

1-(3-Iodopiperidin-1-yl)ethanone is a piperidine-derived compound featuring a ketone group at the ethanone position and an iodine atom at the 3-position of the piperidine ring. Its molecular formula is C₇H₁₂INO, with a molecular weight of 281.08 g/mol.

Properties

IUPAC Name |

1-(3-iodopiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSKHASSNNUWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodopiperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of piperidine derivatives. The synthesis typically starts with the preparation of 3-iodopiperidine, which is then reacted with ethanone derivatives under controlled conditions to yield the desired product. The reaction conditions often include the use of iodine or iodinating agents, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodopiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols using common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and bases like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

Major Products Formed:

Substitution: Products with the iodine atom replaced by other functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Scientific Research Applications

1-(3-Iodopiperidin-1-yl)ethanone has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting neurological disorders due to its piperidine core.

Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Iodopiperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and influence biological pathways. The iodine atom may also play a role in enhancing the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Key Structural Features :

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

- 3-Iodo Substituent : Enhances electrophilicity and may improve binding affinity in halogen-bonding interactions.

- Ethanone Moiety: A ketone group that can participate in condensation reactions or serve as a hydrogen-bond acceptor.

Comparison with Similar Compounds

The following analysis compares 1-(3-Iodopiperidin-1-yl)ethanone with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogs and Substituent Effects

Key Observations :

- Halogen vs.

- Amine vs. Ketone Functionalization: Ethylamino derivatives (e.g., 1-(3-Ethylaminopiperidin-1-yl)ethanone) exhibit higher solubility in aqueous media due to protonatable amines, whereas ketones may favor hydrophobic interactions .

Biological Activity

1-(3-Iodopiperidin-1-yl)ethanone is a synthetic compound characterized by its unique structure, which includes a piperidine ring substituted with an iodine atom and an ethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents targeting neurological disorders.

- Molecular Formula : C₈H₁₀I N O

- Molecular Weight : Approximately 233.08 g/mol

- Structural Features : The presence of the iodine atom is significant as it enhances the compound's reactivity compared to similar compounds lacking this feature.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The piperidine moiety can mimic natural substrates, allowing it to bind effectively to active sites and influence biological pathways. The iodine atom may enhance binding affinity, thereby modulating the activity of target proteins.

Biological Studies and Applications

This compound has been employed in various biological studies, particularly those investigating piperidine derivatives. Its applications include:

- Medicinal Chemistry : Used in the design and synthesis of potential therapeutic agents for neurological disorders.

- Organic Synthesis : Serves as a building block for more complex organic molecules, particularly in pharmaceuticals.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₁₀I N O | Iodine substitution enhances reactivity | Potential neuroactive properties |

| 1-(3-Chloropiperidin-1-yl)ethanone | C₈H₁₀Cl N O | Chlorine substitution alters reactivity | Reduced neuroactivity compared to iodine |

| 1-(3-Bromopiperidin-1-yl)ethanone | C₈H₁₀Br N O | Bromine offers intermediate reactivity | Moderate neuroactive properties |

| 1-(3-Fluoropiperidin-1-yl)ethanone | C₈H₁₀F N O | Fluorine substitution modifies electronic properties | Varied biological interactions |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts. For instance, research indicates that derivatives of piperidine can exhibit anti-inflammatory and anticancer activities by interacting with specific receptors or inhibiting certain enzymes.

One notable study focused on the synthesis of this compound from 3-piperidinol through electrophilic iodination followed by acylation with ethanoyl chloride. This method demonstrates the compound's utility as a precursor in developing drugs targeting central nervous system disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.